5-Diazo-1H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

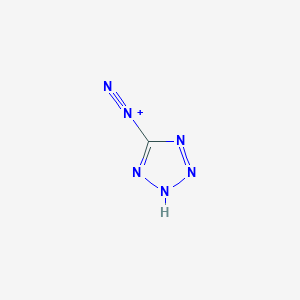

5-Diazo-1H-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is CHN6+ and its molecular weight is 97.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Bioisosteric Replacement

5-Diazo-1H-tetrazole is frequently employed as a bioisosteric replacement for carboxylic acids in drug design. This substitution can enhance the pharmacological profile of compounds by improving metabolic stability and bioavailability. The tetrazole ring exhibits similar physicochemical properties to carboxylic acids, allowing for comparable biological activity while being more resistant to metabolic degradation .

Anticancer Activity

Recent studies have highlighted the potential of 5-substituted 1H-tetrazoles in anticancer therapies. For instance, a study demonstrated that a specific tetrazole derivative showed promising cytotoxic effects against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines, with an LD50 value assessed through animal models . The mechanism involves molecular docking studies revealing favorable binding affinities with cancer-related receptors.

Antimicrobial Properties

this compound derivatives have been evaluated for their antimicrobial activities. A series of synthesized tetrazoles displayed significant inhibitory effects against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus, as well as antifungal activity against Candida albicans.

Materials Science

Explosives and Propellants

Due to their high energy density and stability, tetrazoles are utilized in the formulation of explosives and propellants. The nitrogen-rich structure contributes to their energetic properties, making them suitable for military applications .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with various metal ions. These complexes have potential applications in catalysis and material synthesis, demonstrating enhanced catalytic activity compared to traditional ligands .

Synthesis Techniques

The synthesis of this compound has evolved significantly, employing various methodologies that improve yield and efficiency:

Case Study 1: Antitumor Activity

A tetrazole derivative was synthesized via one-pot reactions involving aromatic aldehydes and malononitrile. The compound exhibited an IC50 value indicating potent antitumor activity against A431 cells, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Screening

A series of 5-substituted tetrazoles were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possessed significant antibacterial properties, leading to further exploration in pharmaceutical applications .

Propiedades

Número CAS |

2260-28-8 |

|---|---|

Fórmula molecular |

CHN6+ |

Peso molecular |

97.06 g/mol |

Nombre IUPAC |

2H-tetrazole-5-diazonium |

InChI |

InChI=1S/CHN6/c2-3-1-4-6-7-5-1/h(H,4,5,6,7)/q+1 |

Clave InChI |

HVGYXMZFOZNXOA-UHFFFAOYSA-N |

SMILES |

C1(=NNN=N1)[N+]#N |

SMILES canónico |

C1(=NNN=N1)[N+]#N |

Key on ui other cas no. |

2260-28-8 |

Sinónimos |

5-diazo-1H-tetrazole 5-diazo-1H-tetrazole chloride 5-diazo-1H-tetrazole hydroxide diazonium-1H-tetrazole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.